molecular formula C18H12BrN3O5 B460961 2'-amino-5-bromo-6'-(hydroxymethyl)-1-methyl-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile

2'-amino-5-bromo-6'-(hydroxymethyl)-1-methyl-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile

Cat. No.: B460961
M. Wt: 430.2g/mol
InChI Key: YQJRUZKPRIDQAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’-amino-5-bromo-6’-(hydroxymethyl)-1-methyl-1,3,4’,8’-tetrahydro-2,8’-dioxospiro(2H-indole-3,4’-pyrano[3,2-b]pyran)-3’-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-amino-5-bromo-6’-(hydroxymethyl)-1-methyl-1,3,4’,8’-tetrahydro-2,8’-dioxospiro(2H-indole-3,4’-pyrano[3,2-b]pyran)-3’-carbonitrile involves multiple steps, including the formation of the indole and pyrano[3,2-b]pyran rings, followed by the introduction of the amino, bromo, hydroxymethyl, and carbonitrile groups. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2’-amino-5-bromo-6’-(hydroxymethyl)-1-methyl-1,3,4’,8’-tetrahydro-2,8’-dioxospiro(2H-indole-3,4’-pyrano[3,2-b]pyran)-3’-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonitrile group can be reduced to form an amine.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid, while reduction of the carbonitrile group would yield an amine.

Scientific Research Applications

2’-amino-5-bromo-6’-(hydroxymethyl)-1-methyl-1,3,4’,8’-tetrahydro-2,8’-dioxospiro(2H-indole-3,4’-pyrano[3,2-b]pyran)-3’-carbonitrile has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new therapeutic agents.

    Industry: It could be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’-amino-5-bromo-6’-(hydroxymethyl)-1-methyl-1,3,4’,8’-tetrahydro-2,8’-dioxospiro(2H-indole-3,4’-pyrano[3,2-b]pyran)-3’-carbonitrile involves its interaction with specific molecular targets and pathways. The amino and bromo groups may interact with enzymes or receptors, while the hydroxymethyl and carbonitrile groups could participate in various biochemical reactions. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole and pyrano[3,2-b]pyran derivatives with different substituents. Examples include:

  • 2’-amino-5-chloro-6’-(hydroxymethyl)-1-methyl-1,3,4’,8’-tetrahydro-2,8’-dioxospiro(2H-indole-3,4’-pyrano[3,2-b]pyran)-3’-carbonitrile
  • 2’-amino-5-bromo-6’-(methoxymethyl)-1-methyl-1,3,4’,8’-tetrahydro-2,8’-dioxospiro(2H-indole-3,4’-pyrano[3,2-b]pyran)-3’-carbonitrile

Uniqueness

The uniqueness of 2’-amino-5-bromo-6’-(hydroxymethyl)-1-methyl-1,3,4’,8’-tetrahydro-2,8’-dioxospiro(2H-indole-3,4’-pyrano[3,2-b]pyran)-3’-carbonitrile lies in its specific combination of functional groups and the resulting chemical and biological properties. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C18H12BrN3O5

Molecular Weight

430.2g/mol

IUPAC Name

2'-amino-5-bromo-6'-(hydroxymethyl)-1-methyl-2,8'-dioxospiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile

InChI

InChI=1S/C18H12BrN3O5/c1-22-12-3-2-8(19)4-10(12)18(17(22)25)11(6-20)16(21)27-14-13(24)5-9(7-23)26-15(14)18/h2-5,23H,7,21H2,1H3

InChI Key

YQJRUZKPRIDQAY-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)Br)C3(C1=O)C(=C(OC4=C3OC(=CC4=O)CO)N)C#N

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C3(C1=O)C(=C(OC4=C3OC(=CC4=O)CO)N)C#N

Origin of Product

United States

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